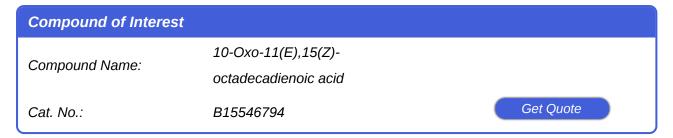


cellular signaling pathways of 10-Oxo-11(E),15(Z)-octadecadienoic acid

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An In-depth Technical Guide on the Cellular Signaling Pathways of Oxo-Octadecadienoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Oxo-11(E),15(Z)-octadecadienoic acid is a specific isomer of a larger class of oxidized fatty acids known as oxo-octadecadienoic acids (oxo-ODAs). While literature directly investigating the cellular signaling pathways of this precise isomer is limited, extensive research on closely related oxo-ODAs and oxo-octadecatrienoic acids (oxo-OTAs) provides significant insights into their biological activities and mechanisms of action. These molecules, derived from the oxidation of polyunsaturated fatty acids like linoleic and α -linolenic acid, are potent signaling molecules involved in regulating lipid metabolism and inflammation.[1][2][3]

This technical guide summarizes the core signaling pathways activated by various oxo-ODA isomers, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development. The primary signaling pathways discussed are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the G-protein coupled receptor 120 (GPR120) mediated anti-inflammatory pathway.

Core Signaling Pathways



Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Several isomers of oxo-ODA have been identified as potent agonists of PPARs, a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][3] Specifically, PPAR α and PPAR γ are key targets.

PPARα Activation:

9-oxo-10(E),12(E)-octadecadienoic acid (9-oxo-ODA), found in tomatoes, is a well-characterized PPARα agonist.[4][5][6] Activation of PPARα in hepatocytes leads to the upregulation of genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Oxidase (AOX), and Fatty Acid Translocase (FAT/CD36).[7] This ultimately results in decreased triglyceride accumulation in both plasma and the liver.[4][7] Another isomer, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), also demonstrates strong PPARα agonistic activity.[1][7]

PPARy Activation:

13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA), a derivative of α-linolenic acid, has been shown to activate PPARy in adipocytes.[8] PPARy activation is a key mechanism in adipogenesis and improving insulin sensitivity. Activation by 13-oxo-OTA leads to the expression of PPARy target genes, promoting adipocyte differentiation, adiponectin secretion, and glucose uptake.[8]

Quantitative Data on PPAR Activation



Compoun	Receptor	Cell Type	Assay	EC50 / Effective Concentr ation	Fold Activatio n / Effect	Referenc e
9-0x0- 10(E),12(E)-ODA	PPARα	Mouse Primary Hepatocyte s	Luciferase Reporter Assay	10-20 μΜ	Significant increase in reporter activity	[6]
13-oxo- 9,11-ODA	PPARα	-	Luciferase Reporter Assay	-	Stronger than 9-oxo- ODA and CLA	[7]
9-oxo- 10(E),12(Z) ,15(Z)-OTA	PPARα	Murine Primary Hepatocyte s	mRNA expression of PPARα target genes	-	Significant induction	[3]
13-oxo- 9(Z),11(E), 15(Z)-OTA	PPARy	Adipocytes	mRNA expression of PPARy target genes	-	Significant induction	[8]

Diagram of the PPAR α Signaling Pathway





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Caption: PPARα signaling pathway activated by 10-Oxo-ODA.

GPR120-Mediated Anti-inflammatory Signaling

10-oxo-trans-11-octadecenoic acid (KetoC) has been shown to exert anti-inflammatory effects by acting as a ligand for G-protein coupled receptor 120 (GPR120).[9][10] This pathway is crucial in modulating inflammatory responses in immune cells like macrophages.

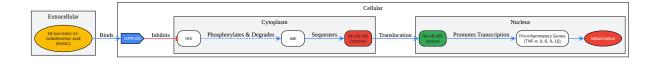
Upon binding of KetoC to GPR120, a signaling cascade is initiated that leads to the inhibition of the NF- κ B pathway.[9] NF- κ B is a key transcription factor that promotes the expression of proinflammatory cytokines such as TNF- α , IL-6, and IL-1 β . By inhibiting the nuclear translocation of the p65 subunit of NF- κ B, KetoC effectively suppresses the production of these inflammatory mediators.[9][10]

Quantitative Data on Anti-inflammatory Effects

Compound	Cell Type	Stimulus	Concentrati on	Effect	Reference
10-oxo-trans- 11- octadecenoic acid (KetoC)	RAW 264.7 macrophages	P. gingivalis LPS	5 μmol/L	Significantly reduced TNF-α, IL-6, and IL-1β mRNA and protein expression	[9][10]
(±)-10- hydroxy- 12(Z),15(Z)- Octadecadien oic Acid	RAW 264.7 macrophages	LPS	10 μΜ	Reduced nitric oxide (NO) production	[11]

Diagram of the GPR120 Anti-inflammatory Pathway





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Caption: GPR120-mediated anti-inflammatory signaling by KetoC.

Experimental Protocols PPARα Luciferase Reporter Assay

This protocol is adapted from studies investigating the PPARα agonistic activity of oxo-ODAs. [5]

Objective: To quantify the activation of PPAR α by a test compound.

Materials:

- HEK293T cells (or other suitable cell line)
- Expression vector for human or mouse PPARα
- Expression vector for RXRα
- Luciferase reporter vector containing a PPRE (Peroxisome Proliferator Response Element)
- Transfection reagent (e.g., Lipofectamine 2000)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Test compound (10-Oxo-ODA isomer) and positive control (e.g., GW7647)
- Luciferase assay system (e.g., Promega Dual-Luciferase Reporter Assay System)



Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
- Transfection: Co-transfect the cells with the PPARα expression vector, RXRα expression vector, and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase vector can be co-transfected for normalization of transfection efficiency.
- Incubation: Incubate the cells for 24 hours post-transfection.
- Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
- Incubation: Incubate the cells with the compounds for another 24 hours.
- Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
- Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
 Calculate the fold activation relative to the vehicle control.

Western Blot for NF-κB p65 Nuclear Translocation

This protocol is based on the methodology used to assess the anti-inflammatory effects of KetoC.[9]

Objective: To determine the effect of a test compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:



- RAW 264.7 macrophages
- Cell culture medium
- Inflammatory stimulus (e.g., LPS from P. gingivalis)
- Test compound (e.g., KetoC)
- Nuclear and cytoplasmic extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- · Western blot transfer system
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the
 cells with the test compound for a specified time (e.g., 1 hour) before stimulating with LPS for
 another period (e.g., 30 minutes).
- Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.



- Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRPconjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities. The amount of p65 in the nucleus is normalized to the nuclear loading control (Lamin B1), and the amount in the cytoplasm is normalized to the cytoplasmic loading control (β-actin).

Conclusion

While direct evidence for the signaling pathways of 10-Oxo-11(E), 15(Z)-octadecadienoic acid is not yet available, the extensive research on its isomers provides a strong foundation for predicting its biological activities. The activation of PPAR α and PPAR γ , leading to the regulation of lipid metabolism, and the GPR120-mediated inhibition of NF- κ B, resulting in anti-inflammatory effects, are the most prominent and well-documented signaling pathways for this class of molecules. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of oxo-octadecadienoic acids. Future studies should focus on directly elucidating the specific activities and receptor affinities of the 10-Oxo-11(E), 15(Z) isomer to confirm and potentially expand upon these findings.

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